molecular formula C18H20N2O3S B2625459 N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 1421501-08-7

N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2625459
CAS No.: 1421501-08-7
M. Wt: 344.43
InChI Key: KPWIMZJCRAXVLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a cyclopropyl group, a hydroxy group, a phenyl group, and a thiophen-2-ylmethyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclopropyl-phenylethyl intermediate: This step involves the reaction of cyclopropyl bromide with phenylethylamine under basic conditions to form the cyclopropyl-phenylethyl intermediate.

    Introduction of the hydroxy group: The intermediate is then subjected to hydroxylation using a suitable oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

    Formation of the thiophen-2-ylmethyl intermediate: Thiophen-2-ylmethyl bromide is reacted with a suitable nucleophile to form the thiophen-2-ylmethyl intermediate.

    Coupling reaction: The cyclopropyl-phenylethyl intermediate and the thiophen-2-ylmethyl intermediate are coupled using oxalyl chloride to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The thiophen-2-ylmethyl group can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents.

Major Products Formed

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(thiophen-2-ylmethyl)oxalamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(thiophen-2-ylmethyl)acetamide: Similar structure but with an acetamide group instead of an oxalamide group.

    N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(thiophen-2-ylmethyl)urea: Similar structure but with a urea group instead of an oxalamide group.

Uniqueness

N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(thiophen-2-ylmethyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N'-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c21-16(19-11-15-7-4-10-24-15)17(22)20-12-18(23,14-8-9-14)13-5-2-1-3-6-13/h1-7,10,14,23H,8-9,11-12H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWIMZJCRAXVLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C(=O)NCC2=CC=CS2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.